molecular formula C17H15N3OS B4418770 [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 728886-04-2

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No. B4418770
CAS RN: 728886-04-2
M. Wt: 309.4 g/mol
InChI Key: ZXSFDMCCPHLEHU-UHFFFAOYSA-N
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Description

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone is a thiazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone involves the inhibition of various enzymes and proteins that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in the replication and transcription of DNA. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone in lab experiments include its high potency and specificity for various enzymes and proteins. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone. One potential direction is the development of novel derivatives that exhibit improved solubility and reduced toxicity. Another potential direction is the study of the compound's potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the compound's potential use as a diagnostic tool for various diseases could also be explored.

Scientific Research Applications

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-16-15(14(21)13-9-5-2-6-10-13)22-17(20-16)19-11-12-7-3-1-4-8-12/h1-10H,11,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSFDMCCPHLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415415
Record name ST4121395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

728886-04-2
Record name ST4121395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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